molecular formula C20H17ClN2O4S B3513242 2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione

2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B3513242
M. Wt: 416.9 g/mol
InChI Key: WDKXCEYEHASPSD-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzenesulfonyl group and a naphthalene core with a chlorine atom and a dihydroquinone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the benzenesulfonyl group: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Formation of the naphthalene core: The naphthalene core is synthesized separately through a Friedel-Crafts acylation reaction, followed by chlorination to introduce the chlorine atom.

    Coupling of the piperazine and naphthalene moieties: The final step involves coupling the benzenesulfonyl-piperazine intermediate with the chlorinated naphthalene core under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents.

Chemical Reactions Analysis

2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The dihydroquinone moiety can be oxidized to form the corresponding quinone derivative.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinone moiety back to the dihydroquinone form.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The benzenesulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors and modulates their activity, leading to changes in cell signaling pathways and neurotransmission . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloronaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)22-10-12-23(13-11-22)28(26,27)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKXCEYEHASPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione
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2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione
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2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione
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2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione
Reactant of Route 6
2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione

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